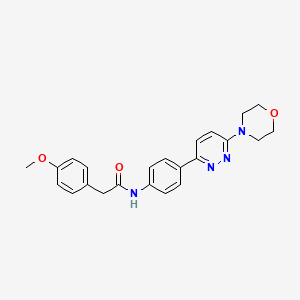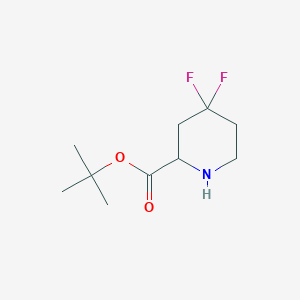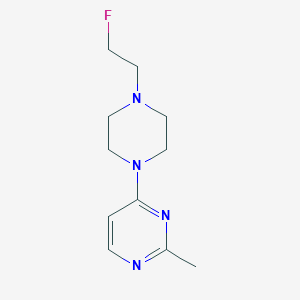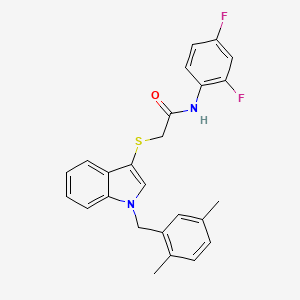
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a difluorophenyl group, an indole moiety, and a thioacetamide linkage, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.
Attachment of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the thioacetamide group, converting it to a thioether or amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxindole Derivatives: From oxidation reactions.
Thioether or Amine Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic processes.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism by which N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the difluorophenyl and indole groups, as well as the thioacetamide linkage.
類似化合物との比較
Similar Compounds
N-(2,4-difluorophenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the 2,5-dimethyl substitution on the benzyl group.
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)acetamide: Has a phenyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of both 2,4-difluorophenyl and 2,5-dimethylbenzyl groups provides unique electronic and steric properties.
This detailed overview highlights the significance of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide in various scientific and industrial fields
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N2OS/c1-16-7-8-17(2)18(11-16)13-29-14-24(20-5-3-4-6-23(20)29)31-15-25(30)28-22-10-9-19(26)12-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMMDCGTHDGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine](/img/structure/B2720986.png)
![N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride](/img/structure/B2720987.png)
![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2720989.png)
![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)
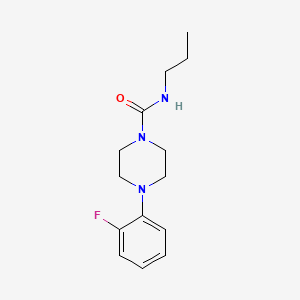
![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)
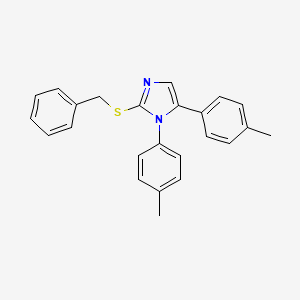
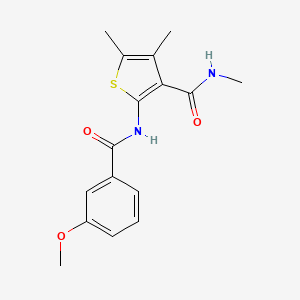
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2721002.png)
